molecular formula C10H17NO2 B14863779 N,N-diethyl-2-(3-oxocyclobutyl)acetamide

N,N-diethyl-2-(3-oxocyclobutyl)acetamide

Cat. No.: B14863779
M. Wt: 183.25 g/mol
InChI Key: OXKFJHQBAYITEO-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(3-oxocyclobutyl)acetamide is an organic compound with a unique structure that includes a cyclobutyl ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(3-oxocyclobutyl)acetamide typically involves the reaction of cyclobutanone with diethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Cyclobutanone: is reacted with in the presence of a base such as sodium hydroxide.

  • The resulting intermediate is then treated with acetic anhydride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(3-oxocyclobutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The acetamide group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-diethyl-2-(3-oxocyclobutyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(3-oxocyclobutyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

N,N-diethyl-2-(3-oxocyclobutyl)acetamide can be compared with other similar compounds, such as:

    N,N-diethylacetamide: Similar structure but lacks the cyclobutyl ring.

    N,N-dimethyl-2-(3-oxocyclobutyl)acetamide: Similar structure but with different alkyl groups.

    Cyclobutylacetamide: Lacks the diethyl groups.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

N,N-diethyl-2-(3-oxocyclobutyl)acetamide

InChI

InChI=1S/C10H17NO2/c1-3-11(4-2)10(13)7-8-5-9(12)6-8/h8H,3-7H2,1-2H3

InChI Key

OXKFJHQBAYITEO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CC1CC(=O)C1

Origin of Product

United States

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